Demeton-S-methyl
Overview
Description
Demeton-S-methyl is an organophosphate compound with the molecular formula C₆H₁₅O₃PS₂ . It was primarily used as an insecticide and acaricide. This compound is known for its systemic and contact action, meaning it can be absorbed by plants and distributed throughout their tissues, making it effective against pests that feed on plant juices .
Mechanism of Action
Target of Action
Demeton-S-methyl primarily targets the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it terminates the action of the excitatory neurotransmitter acetylcholine at the synapses .
Mode of Action
This compound acts as a direct cholinesterase inhibitor . By inhibiting acetylcholinesterase, it causes an accumulation of acetylcholine, leading to continuous activation of the receptors on the postsynaptic membrane . This results in over-excitation, spasms, paralysis, and eventually death .
Biochemical Pathways
The main metabolic pathway of this compound involves the oxidation of the side chain, leading to the formation of the corresponding sulfoxide (oxydemeton-methyl) and, to a lesser extent, after further oxidation, to the sulfone . This metabolic process alters the compound’s toxicity and its interaction with its target .
Pharmacokinetics
This compound is highly soluble in water and most organic compounds . It is readily absorbed and distributed in the body, and its toxicity is related to its concentration in the body and the duration of exposure . The compound is hydrolyzed quickly in alkaline media, which can affect its stability and bioavailability .
Result of Action
The inhibition of acetylcholinesterase by this compound leads to an over-accumulation of acetylcholine in the synaptic cleft . This causes continuous stimulation of the postsynaptic neuron, leading to symptoms of over-excitation, such as spasms and paralysis . In severe cases, this can lead to death .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its volatility and high solubility in water can affect its distribution in the environment . Moreover, its hydrolysis in alkaline media can impact its stability and efficacy . It’s also worth noting that with prolonged storage, this compound becomes more toxic due to the formation of a sulfonium derivative which has greater affinity to the human form of the acetylcholinesterase enzyme .
Biochemical Analysis
Biochemical Properties
Demeton-S-methyl inhibits acetylcholinesterase activity . It binds reversibly to the enzyme, affecting the biochemical reactions in the organism .
Cellular Effects
The primary toxic lesion caused by this compound is the inhibition of brain acetylcholinesterase (ACHE) activity . This inhibition impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through the inhibition of acetylcholinesterase . This inhibition results in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
With prolonged storage, this compound becomes more toxic due to the formation of a sulfonium derivative which has greater affinity to the human form of the acetylcholinesterase enzyme .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in the metabolic pathway that involves the inhibition of acetylcholinesterase . This inhibition can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Demeton-S-methyl is synthesized through the reaction of O,O-dimethyl phosphorochloridothioate with 2-ethylthioethanol . The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in controlled environments to ensure safety and efficiency. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form and . These reactions typically involve oxidizing agents such as or .
Hydrolysis: In the presence of water, especially under acidic or basic conditions, this compound can hydrolyze to form and .
Substitution: this compound can participate in nucleophilic substitution reactions where the ethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Nucleophiles for Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
- This compound sulfoxide
- This compound sulfone
- Dimethyl phosphorothioic acid
- 2-ethylthioethanol
Scientific Research Applications
Chemistry: Demeton-S-methyl is used as a reference standard in analytical chemistry for the detection and quantification of pesticide residues in various matrices such as food and environmental samples .
Biology and Medicine: While its use in agriculture has been largely discontinued due to its high toxicity, this compound has been studied for its effects on biological systems, particularly its role as a cholinesterase inhibitor. This makes it a valuable compound for studying enzyme inhibition and neurotoxicity .
Industry: In industrial applications, this compound has been used in the formulation of pesticides and insecticides. Its effectiveness against a wide range of pests made it a popular choice before its use was restricted .
Comparison with Similar Compounds
- Demeton-O-methyl
- Demeton-S-methyl sulfoxide
- This compound sulfone
- Oxydemeton-methyl
Comparison: this compound is unique in its higher toxicity compared to Demeton-O-methyl. The sulfoxide and sulfone derivatives of this compound are products of its oxidation and have different toxicological profiles. Oxydemeton-methyl, another related compound, is also a cholinesterase inhibitor but differs in its chemical structure and potency .
This compound’s distinctiveness lies in its specific structural configuration, which influences its reactivity and interaction with biological targets .
Properties
IUPAC Name |
1-dimethoxyphosphorylsulfanyl-2-ethylsulfanylethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3PS2/c1-4-11-5-6-12-10(7,8-2)9-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBQKRLKWNIYKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCSP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3PS2, Array | |
Record name | DEMETON-S-METHYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4941 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DEMETON-S-METHYL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0705 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037521 | |
Record name | Demeton-S-methyl | |
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Molecular Weight |
230.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Demeton-s-methyl is a pale yellow oil. Used as an insecticide. Not registered as a pesticide in the U.S. (EPA, 1998), Oily, colorless to pale yellow liquid with an unpleasant odor; [ACGIH], COLOURLESS-TO-PALE YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | DEMETON-S-METHYL | |
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Record name | Demeton-S-methyl | |
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Record name | DEMETON-S-METHYL | |
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Boiling Point |
192 °F at 0.15 mmHg (EPA, 1998), 74 °C at 0.15 mm Hg; 92 °C at 0.2 mm Hg; 102 °C at 0.40 mm Hg, at 0.13kPa: 118 °C | |
Record name | DEMETON-S-METHYL | |
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Record name | DEMETON-S-METHYL | |
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Record name | DEMETON-S-METHYL | |
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Solubility |
Sol in organic solvents, 600 g/kg dichloromethane at 20 °C; 600 g/kg propan-2-ol at 20 °C, Limited solubility in petroleum solvents. Readily soluble in most organic solvents (e.g. dischloromethane, propanol, toluene), Readily sol in common polar organic solvents (eg, alcohols, ketones, chlorinated hydrocarbons), ca. 200 g/L in dichloromethane, isopropanol, toluene, For more Solubility (Complete) data for DEMETON-S-METHYL (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.33 | |
Record name | DEMETON-S-METHYL | |
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Record name | DEMETON-S-METHYL | |
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Density |
1.207 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.21 at 20 °C, Relative density (water = 1): 1.2 | |
Record name | DEMETON-S-METHYL | |
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Vapor Density |
Relative vapor density (air = 1): 7.9 | |
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Vapor Pressure |
0.00036 mmHg at 68 °F (EPA, 1998), 3X10-4 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.048 | |
Record name | DEMETON-S-METHYL | |
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Mechanism of Action |
The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic & postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anti-ChE agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, Demeton-S-methyl is a direct inhibitor of cholinesterase through phosphorylation of the esteratic site of the enzyme. Accumulation of acetylcholine at nerve synapses and myoneural junctions causes the toxic effects. Demeton-S-methyl and its oxidation products, the sulfoxide and the sulfone, are equally toxic. The thiono-isomer is less toxic than the thiolo-isomer., Demeton-S-methyl is a direct cholinesterase inhibitor, and the toxicity it causes is related to inhibition of acetylcholinesterase (AChE) at nerve terminals. AChE inhibited by demeton-S-methyl reactivates spontaneously with an in vitro half-life of about 1.3 h, as expected for dimethyl phosphorylated AChE., Corynebacterium glutamicum is able to biotransform demeton-S-methyl during cometabolism with fructose as the growth substrate that is most favorable for demeton-S-methyl biotransformation. The reaction mechanism involves reductive cleavage of an S-C bond, which leads to accumulation of dimethyl thiophosphate in the culture medium., The anti-AChE activity of paraoxon (maximum 3 muM) and anti-NTE activity of mipafox (250 muM) in SY5Y cells were prevented by biodegradation with OPH /(organophosphorus hydrolase)/. Anti-AChE activities of mipafox, methyl parathion, and demeton-S were partially ameliorated, depending on OP concentration. Intracellular amounts of the 200-kD neurofilament protein NF200 were unchanged after treatment with OPH-treated or buffer-treated paraoxon. NF200 levels rose in cells treated during late differentiation with OPH-treated mipafox. | |
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Color/Form |
Oily colorless to pale yellow liquid, Colorless oil | |
CAS No. |
919-86-8 | |
Record name | DEMETON-S-METHYL | |
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Record name | Demeton-S-methyl [ISO:BSI] | |
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Record name | Phosphorothioic acid, S-[2-(ethylthio)ethyl] O,O-dimethyl ester | |
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Record name | DEMETON-S-METHYL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Demeton-S-methyl is an organophosphate insecticide that primarily targets acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, , ]
A: this compound binds to the active site of AChE, forming a stable phosphorylated enzyme complex. This phosphorylation irreversibly inhibits AChE's ability to hydrolyze the neurotransmitter acetylcholine, leading to its accumulation at nerve synapses. [, ]
A: The accumulation of acetylcholine causes continuous stimulation of nerve cells, resulting in various symptoms, including tremors, paralysis, and ultimately death in severe cases. [, , ]
ANone: this compound has a molecular formula of C8H19O4PS2 and a molecular weight of 258.36 g/mol.
A: Researchers have used various analytical techniques, including gas-liquid chromatography (GLC) and liquid chromatography coupled with mass spectrometry (LC-MS) to identify and quantify this compound and its metabolites in biological and environmental samples. [, , , ]
A: While this compound is considered a relatively persistent insecticide, its degradation rate depends on various factors, including temperature, pH, and microbial activity. [, , , ]
A: this compound itself does not exhibit catalytic properties. Its mode of action relies on irreversible inhibition of AChE rather than catalysis. [, ]
A: While specific computational studies focusing solely on this compound were not found within the provided research, broader computational approaches, such as quantitative structure-activity relationship (QSAR) models, have been used to investigate the toxicity and environmental fate of organophosphate pesticides. []
A: Due to its toxicity, this compound handling and application are subject to strict safety regulations, varying depending on the country and specific use. []
A: While specific PK/PD data on this compound in insects were limited in the provided research, organophosphates are generally absorbed through the cuticle, gut, or respiratory system of insects. They are then distributed throughout the body, potentially undergoing metabolic transformations. [, , ]
A: this compound has been used to control various aphid species (e.g., Aphis fabae, Myzus persicae) in crops like field beans, potatoes, and chrysanthemums. [, , , , ]
A: Field trials demonstrated that this compound effectively controlled aphid populations in several instances, but efficacy varied depending on factors such as aphid species, crop type, application timing, and environmental conditions. [, , , ]
A: Yes, resistance to this compound has been documented in several insect species, including aphids (Myzus persicae, Therioaphis trifolii), red spider mites (Panonychus ulmi, Tetranychus urticae), and the greenbug (Schizaphis graminum). [, , , , , ]
A: Resistance mechanisms include enhanced detoxification by enzymes like esterases and alterations in the target site, specifically mutations in the AChE gene that reduce sensitivity to inhibition. [, , , ]
A: Yes, cross-resistance to other organophosphate insecticides, particularly those with similar structures or modes of action, has been observed in this compound-resistant insect populations. [, , , ]
A: this compound exhibits toxicity to non-target organisms, including beneficial insects like predatory mites (Phytoseiulus persimilis, Anystis baccarum) and potentially bees. [, , , ]
A: Drug delivery strategies specifically for this compound were not discussed within the provided research. Research in this area typically focuses on developing formulations that enhance target specificity and reduce non-target impacts. []
A: Cholinesterase activity, particularly in plasma or blood, is a commonly used biomarker for assessing exposure to organophosphate insecticides, including this compound. Reduced cholinesterase activity indicates exposure and potential toxicity. [, , , ]
A: Various analytical methods, including gas-liquid chromatography (GLC) and liquid chromatography coupled with mass spectrometry (LC-MS), are employed to identify and quantify this compound and its metabolites in various matrices. [, , , ]
A: this compound can persist in the environment, potentially contaminating soil and water sources. It can harm non-target organisms, including beneficial insects and aquatic life, impacting ecosystem balance. [, , , , ]
A: Mitigation strategies often involve promoting the use of alternative pest control methods, such as integrated pest management (IPM), and exploring bioremediation techniques using microorganisms or plants to degrade this compound in contaminated environments. [, , ]
ANone: The provided research articles primarily focus on the insecticidal properties, resistance mechanisms, and toxicological aspects of this compound. Detailed information regarding these specific aspects is limited within the provided context. Further research may offer more insights into these areas.
A: this compound, like other organophosphate insecticides, was developed and widely used in the mid-20th century for agricultural pest control due to its effectiveness against a broad spectrum of insects. [, ]
A: Key milestones include the discovery and characterization of resistance mechanisms in various insect species, providing insights into the evolutionary dynamics of insecticide resistance. [, , ] Additionally, research highlighting the environmental risks and non-target impacts of this compound has led to stricter regulations and a shift towards more sustainable pest control strategies. [, , , ]
A: Research on this compound fosters collaborations among entomologists, toxicologists, environmental scientists, and chemists to develop safer and more sustainable pest control strategies. Understanding resistance mechanisms requires expertise in genetics, molecular biology, and biochemistry, promoting interdisciplinary research. [, , ]
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